2-(4-benzylpiperidin-1-yl)-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that features a piperazine ring, a morpholine ring, and a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps. One common approach is to start with the preparation of the piperazine and morpholine intermediates, followed by their coupling with the bipyrimidine core. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and morpholine rings, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds structurally similar to 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE include:
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H29N7O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H29N7O3/c1-17-20(16-25-23(26-17)31-11-13-34-14-12-31)21-15-22(32)28-24(27-21)30-9-7-29(8-10-30)18-3-5-19(33-2)6-4-18/h3-6,15-16H,7-14H2,1-2H3,(H,27,28,32) |
InChI Key |
RXMMWUOZTRBFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N5CCOCC5 |
Origin of Product |
United States |
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